Home > Products > Screening Compounds P5055 > N-desmethyl-Doxylamine (succinate)
N-desmethyl-Doxylamine (succinate) -

N-desmethyl-Doxylamine (succinate)

Catalog Number: EVT-10961563
CAS Number:
Molecular Formula: C20H26N2O5
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-desmethyl-Doxylamine (succinate) is a metabolite of doxylamine, an antihistamine primarily used as a sedative and for the treatment of allergies. Doxylamine is formulated as its succinate salt, which enhances its solubility and bioavailability. This compound exhibits significant pharmacological properties, including antihistaminic and sedative effects.

Source

Doxylamine succinate is derived from doxylamine, which can be synthesized from 2-acetylpyridine through several chemical reactions involving Grignard reagents and subsequent salt formation with succinic acid . N-desmethyl-Doxylamine is produced as a metabolic byproduct when doxylamine undergoes N-dealkylation in the liver .

Classification

N-desmethyl-Doxylamine (succinate) is classified as an organic amine and a salt of succinic acid. It belongs to the class of antihistamines and is also recognized for its sedative properties.

Synthesis Analysis

Methods

The synthesis of doxylamine succinate, and consequently N-desmethyl-Doxylamine, involves several key steps:

  1. Formation of Doxylamine:
    • Initial Reaction: 2-acetylpyridine reacts with a Grignard reagent (derived from bromobenzene and magnesium) to form 2-pyridyl phenyl methyl carbinol.
    • Subsequent Reactions: This intermediate is then treated with sodium amide and 2-dimethylaminoethyl chloride to yield doxylamine.
  2. Salt Formation:
    • Doxylamine is reacted with succinic acid in warm acetone to form doxylamine succinate. The reaction proceeds under heating and stirring, followed by cooling and crystallization to purify the product .

Technical Details

The synthesis route is characterized by high specificity, yielding minimal byproducts. The final compound can be purified through recrystallization techniques.

Molecular Structure Analysis

Structure

N-desmethyl-Doxylamine (succinate) has a complex molecular structure characterized by its pyridine ring and dimethylamino group. The molecular formula is C17H22N2OC4H6O4C_{17}H_{22}N_{2}O\cdot C_{4}H_{6}O_{4}, with a relative molecular mass of 388.46 g/mol .

Data

  • IUPAC Name: Pyridine, 2-[α-[2-(dimethylamino)ethoxy]-α-methylbenzyl]-, succinate (1:1)
  • Appearance: White or creamy-white powder
  • Melting Point: 100–104 °C
  • Solubility: Very soluble in water (1000 g/L at 25 °C), soluble in ethanol, slightly soluble in diethyl ether .
Chemical Reactions Analysis

Reactions

N-desmethyl-Doxylamine participates in various metabolic pathways after administration. The primary reactions include:

  1. N-dealkylation: Doxylamine undergoes N-dealkylation to produce N-desmethyl-Doxylamine and N,N-didesmethyldoxylamine.
  2. Conjugation Reactions: These metabolites can further undergo conjugation with glucuronic acid, forming glucuronides that are excreted in urine .

Technical Details

The metabolic pathways involve both phase I (oxidative metabolism) and phase II (conjugation) reactions, indicating a complex biotransformation process.

Mechanism of Action

Process

The mechanism of action for N-desmethyl-Doxylamine involves its antihistaminic properties, primarily through antagonism at the H1 receptor sites. This action leads to decreased histamine activity, resulting in sedative effects.

Data

  • Pharmacokinetics: After oral administration of doxylamine succinate, peak plasma concentrations are typically reached within 2.4 hours, with an elimination half-life of approximately 10.1 hours .
  • Metabolism: The compound is extensively metabolized in the liver, with over 90% being excreted as metabolites in urine .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or creamy-white powder
  • Melting Point: 100–104 °C
  • Solubility: Very soluble in water; soluble in ethanol; slightly soluble in other organic solvents .

Chemical Properties

  • Chemical Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Identification Methods: Ultraviolet absorption spectrophotometry and high-performance liquid chromatography are commonly used for purity assays .
Applications

N-desmethyl-Doxylamine has several scientific uses:

  • Pharmacological Research: It serves as a model compound for studying antihistaminic activity and sedative effects.
  • Toxicology Studies: Its metabolites are analyzed for understanding the pharmacokinetics of doxylamine succinate in various populations.
  • Clinical Applications: While primarily studied as a metabolite, understanding its effects can contribute to better therapeutic strategies involving doxylamine succinate itself.
Introduction to N-desmethyl-Doxylamine as a Biologically Significant Metabolite

Role in Doxylamine Succinate Pharmacokinetics and Pharmacodynamics

N-Desmethyl-doxylamine is integral to the pharmacokinetic profile of doxylamine succinate. Following oral administration of the delayed-release doxylamine/pyridoxine formulation, peak plasma concentrations of the parent drug occur within 7.5 hours, with subsequent hepatic metabolism generating N-desmethyl-doxylamine as the primary metabolite. This metabolite demonstrates an extended elimination half-life (10.1–11.9 hours) compared to pyridoxine coadministered in antiemetic preparations (0.5 hours), contributing to prolonged therapeutic activity beyond what doxylamine alone provides. Crucially, in vitro studies confirm N-desmethyl-doxylamine maintains histamine H₁ receptor affinity, though with reduced potency compared to the parent molecule. Its formation kinetics significantly influence overall drug exposure, with approximately 50% reduction in bioavailability observed when administered with food due to altered absorption dynamics [2].

Table 1: Pharmacokinetic Parameters of Doxylamine and N-Desmethyl-Doxylamine

ParameterDoxylamineN-Desmethyl-Doxylamine
Elimination Half-life10.1–11.9 hrNot fully characterized
Time to Peak Concentration7.5 hrDelayed vs. parent
Metabolic PathwayPrecursorCYP-mediated N-demethylation
Receptor Binding ActivityH₁ antagonistH₁ antagonist (reduced)
Food Effect on Bioavailability~50% reductionLikely similar reduction

Structural Relationship to Doxylamine and Other Ethanolamine-Class Antihistamines

Structurally, N-desmethyl-doxylamine (C₁₆H₂₀N₂O, MW 256.34 g/mol) is defined by the absence of one methyl group from doxylamine's dimethylamino moiety, resulting in a secondary amine configuration. This molecular modification (C₁₆H₂₀N₂O versus doxylamine's C₁₇H₂₂N₂O) reduces its molecular weight by 14 Da and significantly alters its chemical behavior. The compound retains the core ethanolamine backbone featuring an ether linkage to a diarylmethane system (phenyl and pyridyl groups), characteristic of first-generation ethanolamine antihistamines. This structural class includes diphenhydramine, dimenhydrinate, and clemastine, all sharing the Ar(Ar')C-O-CH₂-CH₂-NR₂ pharmacophore. The conversion to N-desmethyl-doxylamine specifically modifies the terminal amine from a tertiary to secondary amine, enhancing its polarity and potentially influencing receptor interaction dynamics. Analytical characterization identifies this metabolite as "Doxylamine EP Impurity C" in pharmacopeial standards, reflecting its significance in pharmaceutical quality control [3] [5] [7].

Historical Context: Metabolite Discovery and Characterization Timelines

The identification of N-desmethyl-doxylamine parallels the development of doxylamine-containing medications:

  • 1956–1983: Doxylamine entered widespread use as a component of Bendectin™ (doxylamine/pyridoxine/dicyclomine), with initial metabolite studies identifying "desmethyl" derivatives during this period through basic chromatographic methods [2].
  • 1976–1979: Reformulation of Bendectin to remove dicyclomine coincided with improved analytical characterization of metabolites. Canadian approval of Diclectin™ (1979) intensified pharmacokinetic research, including pregnancy-specific metabolism studies that confirmed N-desmethyl-doxylamine as the predominant circulating metabolite [2] [5].
  • 1980s–2000s: Advanced mass spectrometric techniques enabled precise structural elucidation, differentiating N-desmethyl-doxylamine from trace metabolites like N,N-didesmethyldoxylamine. Research established its urinary excretion pathway and contribution to overall drug clearance [2].
  • 2010s–Present: Regulatory focus on genotoxic impurities identified N-nitroso derivatives (e.g., N-Nitroso-N-desmethyl-doxylamine, C₁₆H₁₉N₃O₂, MW 285.34 g/mol) as analytical targets, requiring highly sensitive detection methods for this metabolite-derived impurity at limits of 26.5 ng/day [4] [6].

Table 2: Key Historical Milestones in N-Desmethyl-Doxylamine Characterization

Time PeriodAnalytical AdvanceRegulatory/Scientific Impact
1956–1983Basic metabolite screening via TLC/GCInitial structural assignment as "desmethyl" derivative
1979–1990sHPLC-UV quantificationPharmacokinetic profiling in pregnant populations
2000–2010LC-MS/MS structural confirmationDifferentiation from di-desmethyl metabolite
2018–PresentN-Nitroso impurity detection (LOQ <1 ppb)FDA/EMA monitoring guidelines for nitrosamine impurities

Research Significance: Knowledge Gaps and Current Scientific Interest

Contemporary research priorities for N-desmethyl-doxylamine focus on three domains:

  • Nitrosamine Impurity Risk Assessment: As a secondary amine, N-desmethyl-doxylamine exhibits heightened susceptibility to nitrosation, forming N-Nitroso-N-desmethyl-doxylamine (NDSRI), classified by the FDA as a "Potency Category 1" nitrosamine with strict acceptable intake limits (26.5 ng/day). Current analytical challenges include developing robust LC-MS/MS methods capable of quantifying this trace impurity in complex matrices at parts-per-billion levels, requiring specialized derivatization or high-resolution mass spectrometry techniques [4] [6].
  • Activity Contribution Quantification: While known to be pharmacologically active, the precise contribution of N-desmethyl-doxylamine to the overall therapeutic effect of doxylamine regimens remains incompletely characterized. In vitro receptor binding assays indicate reduced H₁ affinity versus parent, yet in vivo studies are complicated by simultaneous parent drug presence. Isotope-labeling studies are needed to isolate its specific pharmacokinetic-pharmacodynamic relationships [2] [5].
  • Metabolic Interindividual Variability: Research gaps exist regarding CYP isoform specificity (CYP2D6 vs. CYP3A4 predominance) in N-desmethyl-doxylamine formation and the impact of pregnancy-induced physiological changes on metabolite exposure. Population pharmacokinetic modeling incorporating genetic polymorphisms represents an active investigation area to explain variable antiemetic responses [2].

These research imperatives reflect N-desmethyl-doxylamine's dual significance as both a therapeutically relevant metabolite and a critical quality attribute requiring stringent control in pharmaceutical manufacturing, driving ongoing analytical innovation and metabolic studies [4] [7].

Properties

Product Name

N-desmethyl-Doxylamine (succinate)

IUPAC Name

butanedioic acid;N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C16H20N2O.C4H6O4/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15;5-3(6)1-2-4(7)8/h3-11,17H,12-13H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

OFYCOMGEUIVSJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.